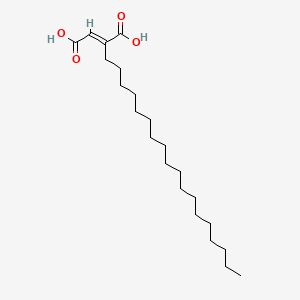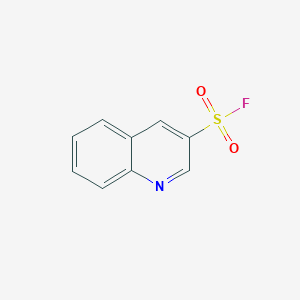
Quinoline-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-3-sulfonyl fluoride: is a chemical compound that belongs to the class of quinoline derivatives Quinoline itself is a nitrogen-containing heterocyclic aromatic compound with the chemical formula C9H7N The addition of a sulfonyl fluoride group at the 3-position of the quinoline ring results in the formation of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of quinoline derivatives. This process typically uses fluorosulfonyl radicals generated from precursors such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . The reaction conditions often involve the use of solvents like tetrahydrofuran and the presence of catalysts to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorosulfonylation processes. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Quinoline-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different quinoline derivatives.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: this compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoline-3-sulfonamides, while oxidation reactions can produce quinoline-3-sulfonic acids.
Scientific Research Applications
Chemistry: Quinoline-3-sulfonyl fluoride is used as a building block in organic synthesis. Its unique reactivity allows for the creation of diverse quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form covalent bonds with specific amino acid residues makes it a useful tool for investigating enzyme mechanisms and identifying potential drug targets .
Medicine: this compound and its derivatives have shown promise as potential therapeutic agents. They exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. Research is ongoing to explore their potential in drug development and disease treatment .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its incorporation into these materials can enhance their chemical and physical properties, making them more durable and resistant to environmental factors .
Mechanism of Action
The mechanism of action of quinoline-3-sulfonyl fluoride involves its ability to interact with specific molecular targets. In biological systems, it can form covalent bonds with nucleophilic amino acid residues, such as serine, cysteine, and lysine, in enzymes and proteins. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects .
The compound’s sulfonyl fluoride group is highly reactive towards nucleophiles, making it an effective electrophile in biochemical reactions. This reactivity is exploited in the design of enzyme inhibitors and chemical probes for studying protein function and signaling pathways .
Comparison with Similar Compounds
Quinoline-3-sulfonamide: Similar to quinoline-3-sulfonyl fluoride but with an amide group instead of a fluoride group.
Quinoline-3-sulfonic acid: Contains a sulfonic acid group at the 3-position of the quinoline ring.
Fluoroquinolines: A class of compounds where fluorine atoms are incorporated into the quinoline ring, enhancing their biological activity.
Uniqueness: this compound is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and chemical properties. This group allows for specific interactions with nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. Its ability to form stable covalent bonds with proteins sets it apart from other quinoline derivatives, providing unique opportunities for research and application .
Properties
IUPAC Name |
quinoline-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMYLTSXVQUNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
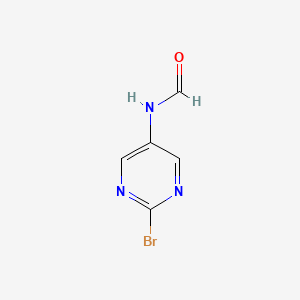
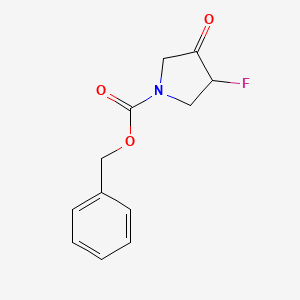
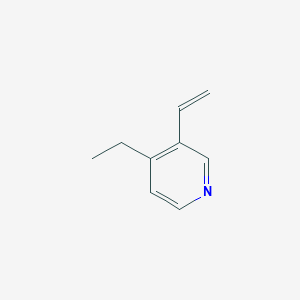
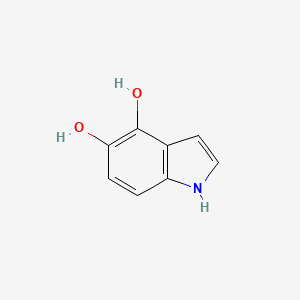
![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)
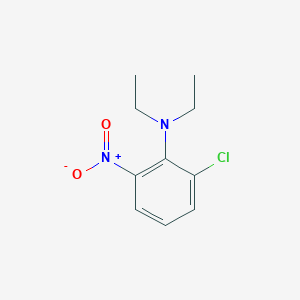
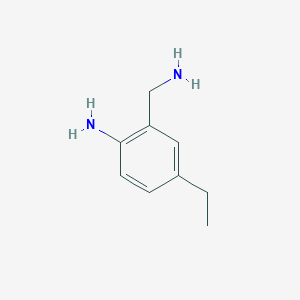
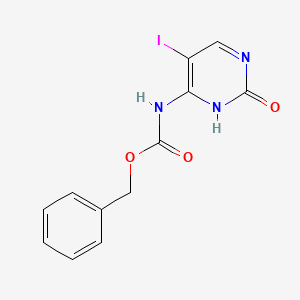
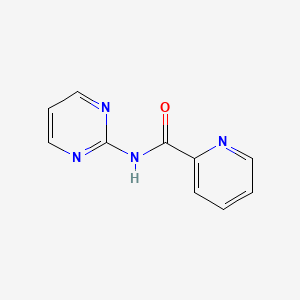
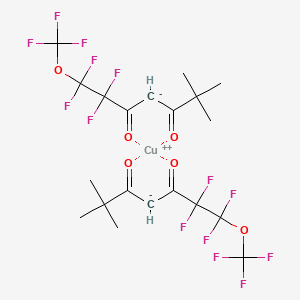
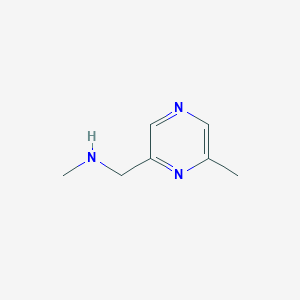
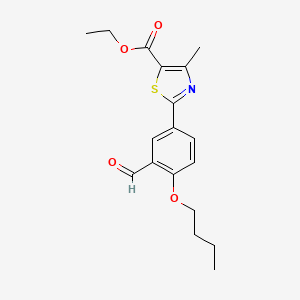
![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
